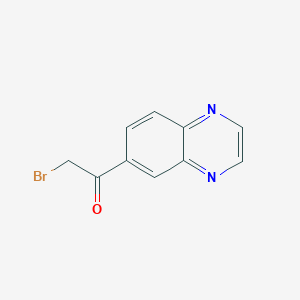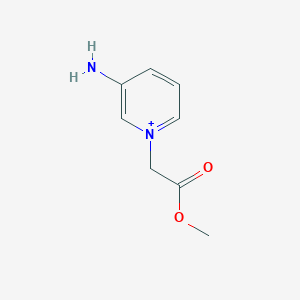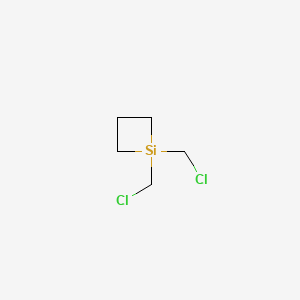
1,1-Bis(chloromethyl)siletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(chloromethyl)siletane is an organosilicon compound with the molecular formula C₅H₁₀Cl₂Si. This compound is characterized by the presence of two chloromethyl groups attached to a siletane ring, making it a unique and versatile chemical in various fields of research and industry .
Métodos De Preparación
The synthesis of 1,1-Bis(chloromethyl)siletane typically involves the reaction of siletane with chloromethylating agents. One common method includes the reaction of siletane with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl groups on the siletane ring. Industrial production methods may involve similar reaction conditions but are optimized for higher yields and purity .
Análisis De Reacciones Químicas
1,1-Bis(chloromethyl)siletane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Polymerization: It can participate in polymerization reactions to form organosilicon polymers with unique properties.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .
Aplicaciones Científicas De Investigación
1,1-Bis(chloromethyl)siletane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1,1-Bis(chloromethyl)siletane involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution reactions, forming covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
1,1-Bis(chloromethyl)siletane can be compared with other organosilicon compounds such as:
Chlorodimethylsilane: Similar in reactivity but differs in the number and position of chloromethyl groups.
1,1-Bis(chloromethyl)ethylene: Shares the chloromethyl functionality but has a different core structure.
Silacyclobutane derivatives: These compounds have similar ring structures but vary in substituents and reactivity
The uniqueness of this compound lies in its specific combination of the siletane ring and chloromethyl groups, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C5H10Cl2Si |
|---|---|
Peso molecular |
169.12 g/mol |
Nombre IUPAC |
1,1-bis(chloromethyl)siletane |
InChI |
InChI=1S/C5H10Cl2Si/c6-4-8(5-7)2-1-3-8/h1-5H2 |
Clave InChI |
VRKVRPLFJIIXEF-UHFFFAOYSA-N |
SMILES canónico |
C1C[Si](C1)(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




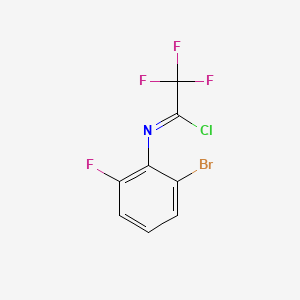
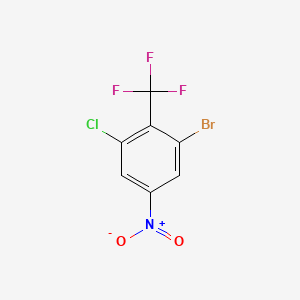
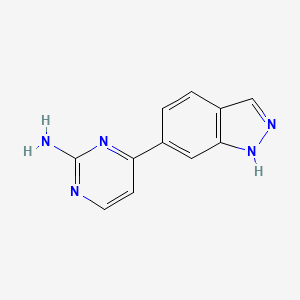
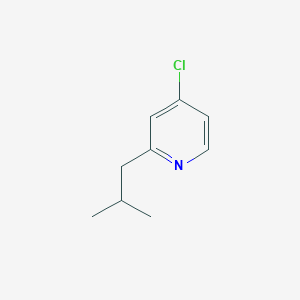
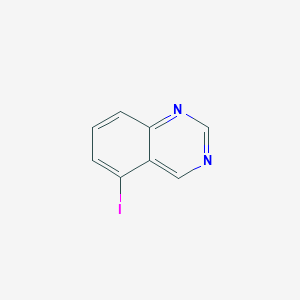
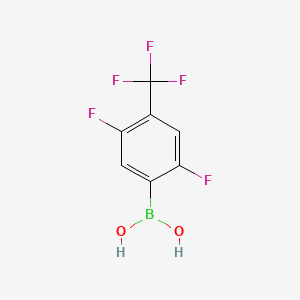
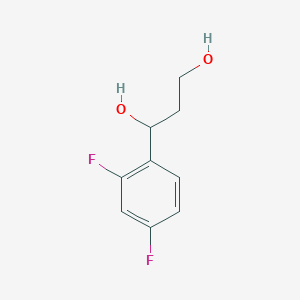
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
